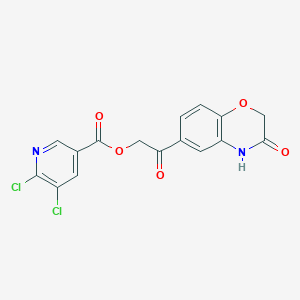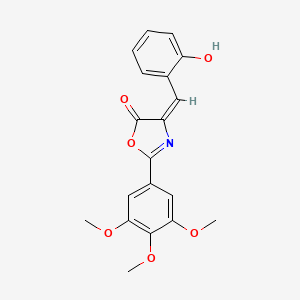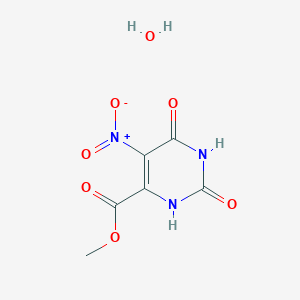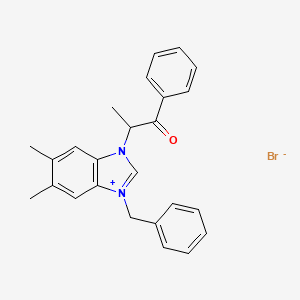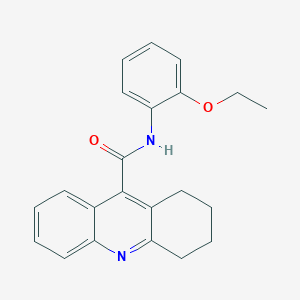![molecular formula C24H26O8 B11948659 [4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate CAS No. 31818-66-3](/img/structure/B11948659.png)
[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is a complex organic compound with the molecular formula C24H26O8. It is a derivative of D-mannitol, a sugar alcohol, and features multiple protective groups, including benzoyl and isopropylidene groups. This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannitol are protected using benzoyl chloride in the presence of a base such as triethylamine. This step ensures selective protection of specific hydroxyl groups.
Formation of Isopropylidene Acetal: The protected D-mannitol is then treated with acetone and an acid catalyst to form the isopropylidene acetal, protecting the 3,4-hydroxyl groups.
Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the 2,5-hydroxyl groups using formaldehyde and an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent D-mannitol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzoyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield D-mannitol, while oxidation could produce various oxidized derivatives.
Scientific Research Applications
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism of action of 1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL involves its ability to protect specific hydroxyl groups in D-mannitol, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step organic synthesis, enabling the formation of complex molecules with high precision.
Comparison with Similar Compounds
Similar Compounds
3,5-DI-O-BENZOYL-1,2-O-ISOPROPYLIDENE-α-D-RIBOSE: Similar in structure but derived from ribose instead of mannitol.
1,25,6-DI-O-ISOPROPYLIDENE-myo-INOSITOL: Another compound with isopropylidene protective groups but derived from inositol.
Uniqueness
1,6-DI-O-BENZOYL-3,4-O-ISOPROPYLIDENE-2,5-O-METHYLENE-D-MANNITOL is unique due to its specific combination of protective groups and its derivation from D-mannitol. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable tool in organic synthesis and research.
Properties
CAS No. |
31818-66-3 |
|---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-(benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate |
InChI |
InChI=1S/C24H26O8/c1-24(2)31-20-18(13-27-22(25)16-9-5-3-6-10-16)29-15-30-19(21(20)32-24)14-28-23(26)17-11-7-4-8-12-17/h3-12,18-21H,13-15H2,1-2H3 |
InChI Key |
PWLCYBVEONJDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OCOC(C2O1)COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


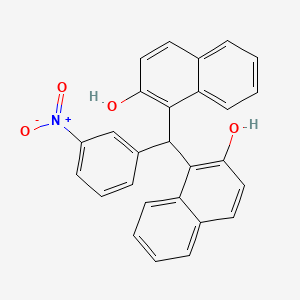
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)


